molecular formula C6H5BrO2S B2914151 2-(2-Bromothiophen-3-yl)acetic acid CAS No. 174454-41-2

2-(2-Bromothiophen-3-yl)acetic acid

Cat. No.: B2914151
CAS No.: 174454-41-2
M. Wt: 221.07
InChI Key: CGQRDVQJIXQIRB-UHFFFAOYSA-N
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Description

2-(2-Bromothiophen-3-yl)acetic acid is a high-purity brominated heterocyclic building block designed for advanced organic synthesis and drug discovery research . This compound features a carboxylic acid functional group and a bromine atom attached to a thiophene ring, making it a versatile intermediate for various cross-coupling reactions, including Suzuki-Miyaura reactions, to generate more complex chemical entities . While specific biological data for this compound is limited, its core structure is of significant interest in medicinal chemistry. Research on analogous 2-(thiophen-2-yl)acetic acid derivatives has identified them as valuable chemical platforms for developing inhibitors of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1), a promising therapeutic target in cancer and inflammation research . The reactive handles present in this molecule allow researchers to explore structure-activity relationships and develop novel pharmacologically active agents. The compound is provided with the following specifications: Molecular Formula: C 6 H 5 BrO 2 S, Molecular Weight: 221.07 g/mol . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRDVQJIXQIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174454-41-2
Record name 2-(2-bromothiophen-3-yl)acetic acid
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Preparation Methods

The synthesis of 2-(2-Bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method is the bromination of 3-thiopheneacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Bromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted thiophene derivatives .

Scientific Research Applications

Unfortunately, the provided search results do not offer comprehensive information specifically on the applications of the compound "4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine" . However, the available data can be used to deduce potential research avenues and related compounds of interest.

Chemical Information

  • Basic Data: The compound has a molecular formula of C22H19N3OC_{22}H_{19}N_3O and a molecular weight of 341.4 g/mol .
  • IUPAC Name: 4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine .
  • Synonyms: The compound is also known as 1351597-28-8, 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine, and 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine .

Potential Research Areas

  • Glycine Transporter 1 (GlyT1) Inhibitors: Research on similar compounds, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), indicates potential applications as GlyT1 inhibitors. These inhibitors have shown promise in rodent models for schizophrenia .
  • Cosmetic Applications: While not directly related to the specific compound, research emphasizes the importance of formulation and experimental design in developing stable, safe, and effective cosmetic products . Pyrazole derivatives may find use in cosmetic formulations.
  • Carbon-Carbon Bond Formation: Related research highlights the use of palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, which could be relevant in synthesizing and modifying this compound .
  • Arsenic Exposure Research: Studies on the biological effects of arsenic exposure and potential ameliorating reagents suggest a broader context for the compound in studies related to oxidative stress, DNA damage, and carcinogenesis .

Related Compounds

  • SP4160: This compound, with PubChem CID 656989, is a pyrazole derivative with potential applications as an inhibitor .
  • 3-(Benzyloxy)-1-phenyl-1H-pyrazole: Synthesis and use of this compound in preparing aldehyde derivatives .
  • 3-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole and 5-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole .

Mechanism of Action

The mechanism of action of 2-(2-Bromothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and the acetic acid group play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
2-(2-Bromothiophen-3-yl)acetic acid C₆H₅BrO₂S 221.07 Br at thiophene-2; COOH at C3 Bromine enhances cross-coupling reactivity; used in fluorescent oligomers
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.06 Br at phenyl-3; OMe at C4; COOH at C1 Methoxy and bromine influence electronic angles; forms R₂²(8) H-bond dimers
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Br at phenyl-4; OMe at C2; COOH at C1 Meta-substitution pattern affects crystal packing and solubility
2-(3-bromo-2-methylphenyl)acetic acid C₉H₉BrO₂ 229.07 Br at phenyl-3; Me at C2; COOH at C1 Methyl group introduces steric effects; alters dihedral angles

Key Observations :

  • Electron-Withdrawing Effects : Bromine at ortho/meta positions (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increases C–C–C angles (121.5° vs. 118.2° for methoxy), indicating strong electron-withdrawing properties .
  • Hydrogen Bonding : Carboxylic acid groups in 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via R₂²(8) motifs, enhancing thermal stability .

Crystallographic Data

Table 2: Crystallographic Comparison

Compound Name Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Motif
2-(3-Bromo-4-methoxyphenyl)acetic acid Monoclinic P2₁/c 930.67 R₂²(8) dimers
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Triclinic P-1 1650.2 O–H⋯O dimers + C–H⋯π interactions

Key Findings :

  • Packing Effects : Methoxy groups in 2-(3-Bromo-4-methoxyphenyl)acetic acid induce coplanarity with the phenyl ring, while the acetic acid group remains perpendicular, influencing molecular stacking .
  • Stability : Strong hydrogen bonding in brominated derivatives correlates with higher melting points and crystallinity .

Biological Activity

2-(2-Bromothiophen-3-yl)acetic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrO2SC_6H_5BrO_2S, with a molecular weight of approximately 221.07 g/mol. The compound features a brominated thiophene ring attached to an acetic acid moiety, which contributes to its unique chemical reactivity and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to inhibit bacterial growth and biofilm formation.
  • Anticancer Potential : The compound has been investigated for its role in inhibiting enzymes linked to cancer progression, particularly microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is involved in inflammation and cancer development.

The biological activity of this compound can be explained through its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound inhibits mPGES-1, which is significant in controlling the production of PGE2. This selective inhibition may provide therapeutic benefits without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cellular Pathway Modulation : By interacting with various biochemical pathways, this compound may influence cellular responses related to inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Akitake et al., 2013Identified mPGES-1 as a strategic therapeutic target; the compound demonstrated significant inhibition of PGE2 production in vitro.
Di Micco et al., 2016Discussed the advantages of selective mPGES-1 inhibitors over traditional NSAIDs, emphasizing reduced side effects while maintaining efficacy.
PMC8144515Evaluated the antibacterial properties against biofilm-producing pathogens, demonstrating effective inhibition at low concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromothiophen-3-yl)acetic acid, and how can regioselectivity be ensured during bromination?

Methodological Answer: The compound is typically synthesized via electrophilic bromination of thiophene derivatives. A regioselective approach involves reacting 3-thiopheneacetic acid with bromine in acetic acid under controlled conditions (e.g., 60–90 min at room temperature). The acetic acid solvent stabilizes intermediates, favoring bromination at the 2-position of the thiophene ring. Post-reaction, quenching with ice water followed by recrystallization (e.g., using ethanol/water mixtures) yields high-purity crystals. NMR and X-ray diffraction validate regiochemistry .

Q. How can researchers optimize purification and characterize the compound effectively?

Methodological Answer: Purification via recrystallization (ethanol/water) is recommended to remove unreacted bromine and by-products. Characterization should include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., thiophene proton shifts at δ 6.8–7.2 ppm).
  • Melting Point : Compare observed values (e.g., 99–102°C) to literature to assess purity.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
  • Store in airtight containers at room temperature, away from oxidizing agents.
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS sheets for GHS hazard codes (e.g., H315, H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction elucidate structural features like hydrogen bonding and ring distortions?

Methodological Answer: X-ray diffraction (e.g., using a Bruker SMART APEXII detector) reveals:

  • Crystal System : Monoclinic (space group P21/cP2_1/c) with unit cell parameters a=12.5022a = 12.5022 Å, b=8.2690b = 8.2690 Å.
  • Hydrogen Bonding : Centrosymmetric dimers via R22(8)R_2^2(8) motifs between carboxylic groups (O–H···O ≈ 2.6 Å).
  • Ring Distortions : Thiophene ring angles deviate from 120° due to bromine’s electron-withdrawing effects (e.g., C–Br–C angle ≈ 121.5°). Refinement via SHELXL-2018 ensures accuracy (RR-factor < 0.03) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine’s electron-withdrawing nature activates the thiophene ring for Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show:

  • Charge Distribution : Bromine increases electrophilicity at the adjacent carbon, favoring palladium-catalyzed couplings.
  • Reactivity Trends : Thiophene derivatives exhibit higher reactivity than benzene analogues due to sulfur’s polarizability. Optimize using Pd(PPh3_3)4_4/K2_2CO3_3 in THF at 80°C .

Q. What role does this compound play in natural product synthesis?

Methodological Answer: It serves as a key precursor for bioactive molecules:

  • Combretastatin Analogues : Via Perkin condensation with benzaldehydes, forming stilbene cores.
  • Vancomycin Models : Carboxylic acid functionality enables peptide coupling.
    Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .

Q. How can researchers troubleshoot low yields in bromination reactions?

Methodological Answer: Low yields may arise from:

  • Side Reactions : Over-bromination. Mitigate by stoichiometric bromine addition (1:1 molar ratio).
  • Temperature Control : Exothermic reactions require cooling (0–5°C).
  • Purification Issues : Use activated charcoal during recrystallization to absorb colored impurities .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

Methodological Answer: Bromination follows an electrophilic aromatic substitution mechanism:

  • Directing Effects : The electron-donating acetic acid group directs bromine to the 2-position via resonance stabilization.
  • Transition State Analysis : Computational models (e.g., Gaussian 16) show lower activation energy for 2-bromination compared to 4-position. Validate with 13C^{13}C-NMR chemical shift calculations .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Citations prioritize peer-reviewed crystallography and synthesis studies.
  • Advanced questions integrate computational and experimental validation.

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